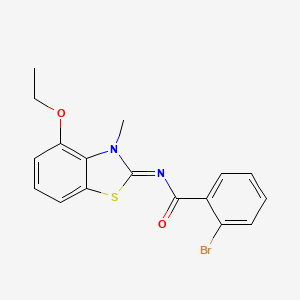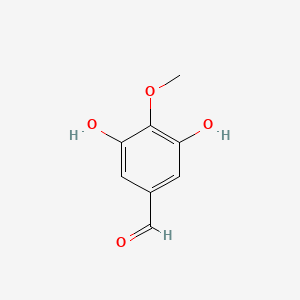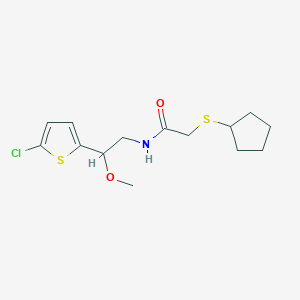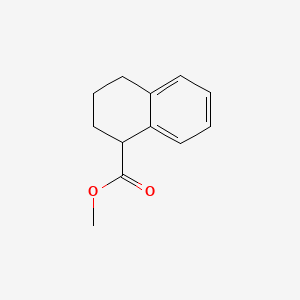
3,4,5-Trimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylhexanoic acid is an important organic intermediate . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 3,4,5-Trimethylhexanoic acid involves the chlorination of isononanoic acid with thionyl chloride . A more efficient method for the synthesis of 3,4,5-Trimethylhexanoic acid from triphosgene and 3,4,5-Trimethylhexanoic acid catalyzed by N, N-dimethylformamide was obtained by using a silicon carbide microreactor .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethylhexanoic acid is C9H18O2 . Its molecular weight is 158.2380 . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3, (H,10,11) .Physical And Chemical Properties Analysis
3,4,5-Trimethylhexanoic acid is a colourless liquid . Its molecular weight is 158.24 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Anti-Amoeba Effect of Branched Medium Chain Fatty Acids
Branched medium-chain fatty acids like 3,4,5-Trimethylhexanoic acid have been studied for their antimicrobial properties, particularly against Acanthamoeba castellanii, an organism that causes Acanthamoeba keratitis. This research indicates the potential of using these fatty acids in contact lens disinfectant solutions to combat this infection, showing a significant reduction in A. castellanii growth upon exposure to these compounds (Sasaki, Koda, & Morita, 2019).
Anti-inflammatory Applications
While not directly related to 3,4,5-Trimethylhexanoic acid, there's research on the anti-inflammatory properties of similar compounds. For instance, 5-aminosalicylic acid, a compound structurally related to salicylic acid, has been widely used in the treatment of inflammatory bowel diseases. The action mechanism involves inhibiting the production of cytokines and inflammatory mediators, although the specific pathways and interactions in the intestine are still under investigation (Rousseaux et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
3,4,5-Trimethylhexanoic acid, also known as 3,5,5-Trimethylhexanoic acid, is a medium-chain fatty acid . The primary target of this compound is the respiratory system . .
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in metabolic pathways such as beta-oxidation, which is the process by which fatty acid molecules are broken down in the body to produce energy .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular structures or functions in a way that disrupts normal processes, leading to irritation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trimethylhexanoic acid. For instance, the compound should be stored in a cool, dry, well-ventilated place, away from heat and sources of ignition . It is also biodegradable, suggesting that it can be broken down by environmental microorganisms, which could affect its persistence in the environment .
Propiedades
IUPAC Name |
3,4,5-trimethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKANIFTIMQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethylhexanoic acid | |
CAS RN |
874007-83-7 |
Source


|
| Record name | 3,4,5-trimethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)



![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)

![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)
